molecular formula C6H4Cl2N2O2 B1371409 Methyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 3177-20-6

Methyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No.: B1371409
CAS No.: 3177-20-6
M. Wt: 207.01 g/mol
InChI Key: FNNAWVXVOHNOFF-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) is a halogenated pyrimidine derivative with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. It is a white to off-white solid with a melting point of 30–34°C and a boiling point of 130–135°C at 16 Torr . Its density is 1.503 g/cm³, and it exhibits a pKa of -4.55, indicating strong electrophilicity . The compound is highly reactive due to the presence of two chlorine atoms at the 2- and 4-positions of the pyrimidine ring, enabling nucleophilic substitution reactions at these sites.

Properties

IUPAC Name

methyl 2,4-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNAWVXVOHNOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631071
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60631071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-20-6
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3177-20-6
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Preparation Methods

General Synthetic Route

The most common synthetic approach to Methyl 2,4-dichloropyrimidine-5-carboxylate involves the reaction of 2,4-dichloropyrimidine with methyl chloroformate in the presence of a base such as triethylamine. This esterification reaction selectively introduces the methyl ester group at the 5-position of the pyrimidine ring while retaining chlorine atoms at positions 2 and 4.

Reaction Scheme:

$$
\text{2,4-Dichloropyrimidine} + \text{Methyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
$$

  • Base: Triethylamine or N,N-diisopropylethylamine
  • Solvent: Commonly acetonitrile or tetrahydrofuran
  • Temperature: Room temperature to 120°C depending on scale and conditions
  • Reaction Time: 1-3 hours

This method is widely used due to its efficiency and relatively mild conditions.

Industrial Production

In industrial settings, the synthesis is typically carried out as a large-scale batch process. High-purity starting materials are used, and reaction parameters such as temperature, solvent choice, and base concentration are tightly controlled to maximize yield and purity.

  • Batch Reaction: Large volume reactors with reflux condensers
  • Purification: Crystallization or column chromatography
  • Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment

Industrial protocols emphasize reproducibility and scalability, often adapting laboratory methods with optimized solvent systems and reaction times.

Alternative Synthetic Approaches

Some research reports describe multi-step synthesis involving the preparation of intermediate compounds such as 2,4-dichloropyrimidine-5-carboxylic acid derivatives, followed by esterification.

  • Starting from 2,4-dichloropyrimidine-5-carboxylic acid or its acid chloride
  • Conversion to methyl ester via reaction with methanol or methylating agents
  • Use of coupling reagents or catalysts to improve yield

These methods can be advantageous when the acid or acid chloride intermediates are readily available or when specific substitution patterns are required.

Detailed Reaction Conditions and Data

The following table summarizes key experimental conditions and yields reported in literature for the preparation of this compound and related derivatives:

Entry Starting Material Reagents & Conditions Yield (%) Notes
1 2,4-Dichloropyrimidine + methyl chloroformate Triethylamine, acetonitrile, room temp, 2-3 h 85-90 Standard esterification reaction; mild conditions
2 2,4-Dichloropyrimidine + methyl chloroformate N,N-Diisopropylethylamine, acetonitrile, 120°C, 2 h 88 Elevated temperature improves reaction rate; used in complex derivative syntheses
3 2,4-Dichloropyrimidine-5-carboxylic acid chloride Methanol, base, 0-25°C 80-90 Esterification from acid chloride intermediate; requires acid chloride preparation
4 2,4-Dichloropyrimidine + methyl chloroformate Triethylamine, tetrahydrofuran, 0°C to room temp, 1-3 h 87 Low temperature to control side reactions; suitable for sensitive substrates

Analytical Characterization Supporting Preparation

The synthesized this compound is typically characterized by:

These data ensure the compound’s identity and quality for further synthetic applications.

Summary and Recommendations

  • The preferred method for preparing this compound is the esterification of 2,4-dichloropyrimidine with methyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine.
  • Reaction conditions vary from room temperature to 120°C, with solvents like acetonitrile or tetrahydrofuran commonly used.
  • Industrial synthesis emphasizes controlled batch reactions with purification steps to achieve high purity and yield.
  • Alternative routes using acid chloride intermediates are available but require additional steps.
  • Analytical characterization by NMR, MS, melting point, and HPLC is essential to confirm product identity and purity.

Scientific Research Applications

Medicinal Chemistry

MDPC is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects.

  • Case Study: Synthesis of Anticancer Agents
    MDPC has been employed in the synthesis of Fimepinostat (CUDC-907), a dual inhibitor of histone deacetylase and phosphatidylinositol 3-kinase, which is currently under investigation for treating lymphoma and solid tumors .
CompoundTarget DiseaseStatus
FimepinostatLymphomaClinical Trials
FimepinostatBreast CancerClinical Trials
FimepinostatMultiple MyelomaClinical Trials

Agrochemicals

MDPC derivatives are also explored in the development of herbicides and pesticides due to their ability to inhibit specific biochemical pathways in plants.

  • Case Study: Herbicide Development
    Research indicates that compounds derived from MDPC exhibit herbicidal activity against various weed species, making them potential candidates for new herbicide formulations .
Herbicide CandidateTarget WeedsEffectiveness
MDPC Derivative ABroadleaf WeedsHigh
MDPC Derivative BGrassy WeedsModerate

Material Science

MDPC is utilized in the synthesis of polymers and materials that require specific thermal and mechanical properties.

  • Case Study: Polymer Synthesis
    Researchers have successfully incorporated MDPC into polymer matrices to enhance thermal stability and mechanical strength, demonstrating its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of methyl 2,4-dichloropyrimidine-5-carboxylate depends on its specific application. In pharmaceutical contexts, it often acts by inhibiting or modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative or final product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2,4-dichloropyrimidine-5-carboxylate belongs to a family of halogenated pyrimidine carboxylates. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Physical Properties of Key Analogs

Compound Name CAS Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Reactivity Sites
This compound 3177-20-6 C₆H₄Cl₂N₂O₂ 207.01 30–34 130–135 (16 Torr) 2-Cl, 4-Cl
Ethyl 2,4-dichloropyrimidine-5-carboxylate 51940-64-8 C₇H₆Cl₂N₂O₂ 221.04 36–37 145 2-Cl, 4-Cl
Methyl 4-amino-2-chloropyrimidine-5-carboxylate 858269-13-3 C₆H₆ClN₃O₂ 187.58 Not reported Not reported 2-Cl, 4-NH₂
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate 1240597-30-1 C₇H₈ClN₃O₂ 217.61 Not reported Not reported 2-NH₂, 4-Cl

Key Differences:

Reactivity: Methyl and ethyl dichloro derivatives (CAS 3177-20-6 and 51940-64-8) are highly reactive at the 2- and 4-positions, enabling sequential substitutions for drug synthesis (e.g., mobocertinib) . Amino-substituted analogs (e.g., Methyl 4-amino-2-chloropyrimidine-5-carboxylate) show reduced electrophilicity, limiting their utility in nucleophilic reactions but enhancing stability for downstream applications .

Applications: this compound: Preferred in agrochemicals due to cost-effectiveness and scalable synthesis . Ethyl 2,4-dichloropyrimidine-5-carboxylate: Widely used in pharmaceutical intermediates (e.g., nucleoside analogs) due to better solubility in organic solvents . Amino-substituted analogs: Utilized in EGFR inhibitors where reduced halogen content minimizes toxicity .

Safety Profiles: Methyl and ethyl dichloro derivatives require stringent handling (e.g., inhalation protection) due to acute toxicity (R26, R22) . Amino-substituted compounds exhibit lower toxicity, reflected in milder hazard classifications .

Table 2: Market and Industrial Use Comparison

Compound Primary Industry Key Application Global Demand (2025)
This compound Agrochemicals Pesticide intermediates High (Asia-Pacific)
Ethyl 2,4-dichloropyrimidine-5-carboxylate Pharmaceuticals Mobocertinib synthesis Moderate (North America)
Methyl 4-amino-2-chloropyrimidine-5-carboxylate Drug Discovery Kinase inhibitor scaffolds Emerging

Research Findings and Trends

Pharmaceutical Synthesis :

  • This compound was pivotal in synthesizing mobocertinib, an EGFR inhibitor, via AlCl₃-mediated indole coupling .
  • Ethyl analogs demonstrated superior yields (>86%) in nucleophilic substitutions with aromatic amines .

Material Science :

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate enabled macrocycle synthesis via double SNAr reactions, achieving 42% yield in heterocycle formation .

Environmental Impact :

  • Methyl derivatives pose higher ecological risks due to persistence in soil, necessitating strict disposal protocols .

Biological Activity

Methyl 2,4-dichloropyrimidine-5-carboxylate (MDPC) is a compound that has garnered attention for its diverse biological activities, particularly in biochemical and pharmacological contexts. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

MDPC plays a significant role in various biochemical reactions by interacting with enzymes and proteins. Notably, it has been shown to inhibit specific enzymes involved in nucleotide synthesis, which can disrupt DNA replication and repair mechanisms. This inhibition can lead to significant alterations in metabolic pathways and cellular processes.

Table 1: Key Biochemical Interactions of MDPC

Target Effect Reference
Enzymes in nucleotide synthesisInhibition of activity
Metabolic enzymesAlteration of energy production
Transcription factorsModulation of gene expression

Cellular Effects

MDPC influences various cell types by modulating cell signaling pathways. It has been observed to induce changes in gene expression related to cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Cellular Pathways Affected by MDPC

  • Cell Cycle Regulation : Alters expression of genes that control cell division.
  • Apoptosis : Modulates pathways that lead to programmed cell death.
  • Metabolism : Influences energy balance through enzyme activity changes.

The mechanism by which MDPC exerts its biological effects involves binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, thus modulating their activity. Furthermore, MDPC interacts with transcription factors, affecting the transcriptional activity of specific genes and resulting in altered cellular functions.

Temporal and Dosage Effects

Research indicates that the effects of MDPC can vary over time and with different dosages. In laboratory settings, long-term exposure can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. Dosage studies in animal models reveal that low doses may have minimal effects, while higher doses can induce significant changes or toxicity.

Table 2: Dosage Effects Observed in Animal Models

Dosage Range (mg/kg) Observed Effect Outcome
Low (0-10)Minimal effectNo significant change
Moderate (10-50)Moderate metabolic disruptionAltered enzyme activity
High (>50)Toxicity observedCellular damage

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that MDPC derivatives exhibited potent antitumor activity against various cancer cell lines. The compounds were effective at inhibiting tumor growth by inducing apoptosis through modulation of apoptotic signaling pathways .
  • Antitubercular Properties : Research indicated that MDPC derivatives showed promising antitubercular activity. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring significantly enhanced biological efficacy against Mycobacterium tuberculosis .
  • Pharmacological Applications : MDPC is utilized as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors involved in cancer and infectious diseases. Its role as a building block for more complex organic molecules has been highlighted in various synthetic methodologies .

Q & A

Q. What are the common synthetic routes and key intermediates for Methyl 2,4-dichloropyrimidine-5-carboxylate?

this compound is synthesized via halogenation and esterification of pyrimidine derivatives. A prominent method involves aluminum chloride-mediated cross-coupling reactions. For example, reacting this compound with 1-methylindole in dichloroethane under AlCl₃ catalysis yields intermediates for kinase inhibitors like mobocertinib . Another route uses nucleophilic aromatic substitution (SNAr) with amines in acetonitrile and DIPEA as a base, achieving high yields (e.g., 86% in ethyl ester analogs) . Key intermediates include halogenated pyrimidine cores and substituted aniline derivatives.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. The dichloro and ester groups produce distinct deshielding effects.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (207.01 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and packing motifs, critical for confirming regioselectivity in substitution reactions .

Q. How should purification be optimized given its physical properties (e.g., mp 30–34°C)?

Recrystallization from low-polarity solvents (e.g., hexane/ethyl acetate) is effective due to its low melting point. Column chromatography (silica gel, gradient elution with dichloromethane/methanol) is recommended for separating reaction byproducts. Ensure rapid processing to avoid decomposition under prolonged heat .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling or substitution reactions involving this compound?

Factor Optimization Strategy
Catalyst AlCl₃ (10–20 mmol) in dichloroethane enhances electrophilicity at the 4-position .
Solvent Polar aprotic solvents (e.g., CH₃CN) improve SNAr kinetics with amines .
Temperature Heating to 55°C accelerates cross-coupling, while 0°C quenches side reactions .
Base DIPEA (1–1.2 eq.) minimizes protonation of nucleophiles, increasing substitution yield .

Q. How can competing substitution pathways (e.g., 2- vs. 4-position reactivity) be controlled?

The 4-position is more electrophilic due to electron-withdrawing effects of the ester group. To suppress 2-substitution:

  • Use bulky nucleophiles (e.g., 4-fluoro-2-methoxy-5-nitroaniline) that sterically hinder the 2-position .
  • Employ selective catalysts (e.g., AlCl₃) to polarize the 4-Cl bond .
  • Monitor reaction progress via LC-MS to detect early byproduct formation .

Q. How can computational modeling predict reactivity for derivative design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic centers. For example, the 4-position’s lower LUMO energy explains its preferential reactivity in SNAr reactions. Molecular docking studies also aid in designing bioisosteres for kinase inhibition .

Q. How to resolve contradictions in regioselectivity data from nucleophilic substitutions?

  • Kinetic vs. Thermodynamic Control : High-temperature/short-duration conditions favor kinetic (4-substitution) products, while prolonged heating may favor thermodynamic (2-substitution) outcomes.
  • Isotopic Labeling : Use deuterated reagents to track substitution sites via MS/MS .
  • X-ray Diffraction : Resolve ambiguous NMR assignments by crystallizing intermediates .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the ester group)?

  • Store the compound under inert gas (N₂/Ar) at –20°C to prevent moisture ingress .
  • Avoid protic solvents (e.g., MeOH) in reactions unless necessary for solubility.
  • Introduce electron-withdrawing groups to the pyrimidine ring to stabilize the ester against nucleophilic attack .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,4-dichloropyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 2,4-dichloropyrimidine-5-carboxylate

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